5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine
CAS No.:
Cat. No.: VC15849993
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2S2 |
|---|---|
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 4-(3-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H12N2O2S2/c1-7-4-3-5-8(6-7)9-10(17(2,14)15)16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
| Standard InChI Key | LGTCLCIIBWVSQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(SC(=N2)N)S(=O)(=O)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a five-membered thiazole ring (C₃H₃NS) fused with three distinct functional groups:
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Methylsulfonyl (-SO₂CH₃) at position 5, contributing to electronic polarization and hydrogen-bonding capacity.
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m-Tolyl (C₆H₄CH₃-3) at position 4, enhancing hydrophobicity and π-stacking interactions.
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Amine (-NH₂) at position 2, enabling hydrogen bonding and coordination chemistry.
Crystallographic studies of analogous thiazole derivatives (e.g., 5-methyl-2-phenyl-4-[1-(4-p-tolyl-thiazol-2-ylamino)ethylidene]-2,4-dihydropyrazol-3-one) confirm that the amine nitrogen exists in the -NH₂ tautomeric form, with a double bond between C3 and C5 of the thiazole ring . This structural feature likely stabilizes the molecule’s planar conformation, facilitating interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 4-(3-methylphenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
| Molecular Formula | C₁₁H₁₂N₂O₂S₂ |
| Molecular Weight | 268.4 g/mol |
| SMILES | CC1=CC(=CC=C1)C2=C(SC(=N2)N)S(=O)(=O)C |
| InChI Key | LGTCLCIIBWVSQC-UHFFFAOYSA-N |
| PubChem CID | 97629222 |
| Solubility | Likely low aqueous solubility due to hydrophobic m-tolyl and methylsulfonyl groups |
| LogP (Predicted) | ~2.8 (estimated via analogous thiazoles) |
Synthetic Methodologies
General Thiazole Synthesis
Thiazole derivatives are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioureas or thioamides.
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Cyclization Reactions: Using Lawesson’s reagent or phosphorus pentasulfide to cyclize thioamide precursors .
For 5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine, a plausible route involves:
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Step 1: Reacting 3-methylacetophenone (m-tolyl precursor) with elemental sulfur and ammonia to form a thioamide intermediate.
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Step 2: Oxidative cyclization using methylsulfonyl chloride (ClSO₂CH₃) to introduce the sulfonyl group.
Table 2: Synthetic Intermediates and Reagents
| Intermediate/Reagent | Role |
|---|---|
| 3-Methylacetophenone | Provides m-tolyl moiety |
| Thiourea | Nitrogen and sulfur source for thiazole ring |
| Methylsulfonyl chloride | Introduces -SO₂CH₃ group |
| DMF or DMSO | Polar aprotic solvents for cyclization |
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazoles inhibit microbial growth by disrupting cell wall synthesis or DNA gyrase. The methylsulfonyl group enhances membrane permeability, while the m-tolyl group may interfere with efflux pumps.
Table 3: Biological Activities of Analogous Thiazoles
| Activity | Mechanism | EC₅₀/IC₅₀ (µM) |
|---|---|---|
| Antibacterial (E. coli) | Cell wall synthesis inhibition | 12.5–25 |
| Antifungal (C. albicans) | Ergosterol biosynthesis disruption | 18.7 |
| Anti-inflammatory | COX-2 inhibition | 9.3 |
| Anticancer (MCF-7) | Caspase-3 activation | 6.8 |
Pharmacological Applications
Antimicrobial Agents
The compound’s synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) warrants exploration.
Neurotherapeutics
Ru(III) complexes with thiazole ligands (e.g., PMRU20) modulate amyloid-β aggregation, suggesting potential in Alzheimer’s disease .
Antioxidant Formulations
Thiazole-oxadiazole hybrids exhibit radical scavenging activity (IC₅₀ = 14.2 µM vs. DPPH).
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